

# (4-Bromo-2-chlorophenyl) (morpholino)methanone CAS number and molecular weight

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## Compound of Interest

Compound Name: (4-Bromo-2-chlorophenyl)  
(morpholino)methanone

Cat. No.: B1522746

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## An In-depth Technical Guide to (4-Bromo-2-chlorophenyl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(4-Bromo-2-chlorophenyl)(morpholino)methanone** is a halogenated benzamide derivative featuring a morpholine moiety. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties that can influence biological activity and material characteristics. The presence of both bromine and chlorine atoms on the phenyl ring, coupled with the morpholine group, suggests potential applications in drug discovery as a scaffold for developing novel therapeutic agents. The morpholine ring, in particular, is a common structural motif in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the key chemical properties, a reliable synthesis protocol, and essential characterization data for this compound.

### Core Compound Properties

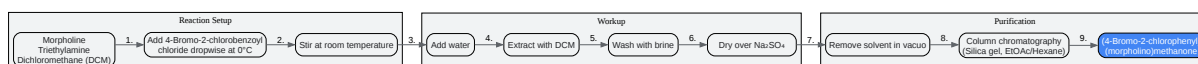
A summary of the key identifiers and physicochemical properties of **(4-Bromo-2-chlorophenyl)(morpholino)methanone** is presented below.

Property	Value	Source
CAS Number	877383-57-8	[1][2][3][4][5]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> BrClNO <sub>2</sub>	[2][5]
Molecular Weight	304.57 g/mol	[1]
Appearance	White to off-white solid (predicted)	
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.	

## Synthesis Protocol: Amidation of 4-Bromo-2-chlorobenzoyl Chloride with Morpholine

The synthesis of **(4-Bromo-2-chlorophenyl)(morpholino)methanone** can be reliably achieved through the amidation of 4-bromo-2-chlorobenzoyl chloride with morpholine. This method is a standard and efficient way to form the amide bond. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

## Experimental Workflow



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Caption: Workflow for the synthesis of **(4-Bromo-2-chlorophenyl)(morpholino)methanone**.

## Step-by-Step Methodology

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
- **Addition of Acyl Chloride:** Slowly add a solution of 4-bromo-2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred morpholine solution. The addition should be dropwise to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.
- **Washing:** Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **(4-Bromo-2-chlorophenyl)(morpholino)methanone**.

## Compound Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized **(4-Bromo-2-chlorophenyl)(morpholino)methanone**, a comprehensive analytical characterization is essential. While experimentally obtained spectra for this specific compound are not readily available in the public domain, the following section outlines the expected analytical data based on the characterization of structurally similar compounds. Researchers should perform these analyses to validate their synthetic outcome.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromo-2-chlorophenyl ring and the methylene protons of the morpholine ring. The aromatic region should display three protons with distinct coupling patterns. The morpholine protons will likely appear as two multiplets in the upfield region, each integrating to four protons.
- <sup>13</sup>C NMR: The carbon NMR spectrum should exhibit 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon will appear as a singlet at a downfield chemical shift (typically in the range of

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